Calcium fosfomycin(1-) hydrogen 3-methyloxiran-2-ylphosphonate

Description

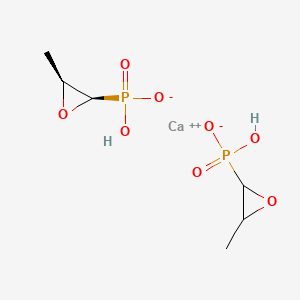

Calcium fosfomycin(1-) hydrogen 3-methyloxiran-2-ylphosphonate, commonly referred to as fosfomycin calcium, is a calcium salt derivative of fosfomycin, a broad-spectrum antibiotic. Its molecular formula is C₃H₅CaO₄P, and it is classified under the Anatomical Therapeutic Chemical (ATC) code J01XX01 as a urinary anti-infective agent . The compound features a unique epoxide ring (3-methyloxiran-2-yl) attached to a phosphonate group, contributing to its bactericidal activity by inhibiting bacterial cell wall synthesis . Fosfomycin calcium is regulated by the U.S. FDA under Unique Ingredient Identifier (UNII) 76EIK6888N and is widely used in treating uncomplicated urinary tract infections (UTIs) due to its stability and bioavailability in oral formulations .

Properties

Molecular Formula |

C6H12CaO8P2 |

|---|---|

Molecular Weight |

314.18 g/mol |

IUPAC Name |

calcium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]phosphinate;hydroxy-(3-methyloxiran-2-yl)phosphinate |

InChI |

InChI=1S/2C3H7O4P.Ca/c2*1-2-3(7-2)8(4,5)6;/h2*2-3H,1H3,(H2,4,5,6);/q;;+2/p-2/t2-,3+;;/m0../s1 |

InChI Key |

DFBPVXQYQJJUMW-JSTPYPERSA-L |

Isomeric SMILES |

C[C@H]1[C@H](O1)P(=O)(O)[O-].CC1C(O1)P(=O)(O)[O-].[Ca+2] |

Canonical SMILES |

CC1C(O1)P(=O)(O)[O-].CC1C(O1)P(=O)(O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of calcium fosfomycin involves the synthesis of fosfomycin followed by its conversion to the calcium salt. One common method involves the enantioselective hydrogenation of β-oxophosphonates to produce (1R,2S)-threo-bromohydrin, which is then converted to fosfomycin . The calcium salt is obtained by reacting fosfomycin with calcium chloride under controlled conditions .

Industrial Production Methods: Industrial production of calcium fosfomycin typically involves large-scale chemical synthesis. The process includes the preparation of fosfomycin through chemical synthesis, followed by its conversion to the calcium salt using calcium chloride. The final product is then purified and dried to obtain calcium fosfomycin in its desired form .

Chemical Reactions Analysis

Hydrolysis of the Epoxide Ring

The strained epoxide ring undergoes hydrolysis under acidic or high-temperature conditions:

Hydrolysis generates diol derivatives, altering the molecule’s chelation properties and antimicrobial activity .

Enzymatic Interaction with Bacterial Targets

The phosphonate group mimics phosphoenolpyruvate (PEP), enabling irreversible inhibition of MurA , a UDP-N-acetylglucosamine enolpyruvyl transferase :

-

Binding : The phosphonate group occupies PEP’s binding site.

-

Covalent Modification : The epoxide ring reacts with MurA’s active-site cysteine, forming a thioether bond .

This dual-action mechanism underpins its broad-spectrum antibacterial activity.

Coordination Chemistry with Calcium Ions

The calcium ion stabilizes the phosphonate moiety through ionic interactions, as evidenced by:

-

FTIR Data : Sharp absorption at 1,041 cm⁻¹ (PO₃ symmetric stretch) .

-

NMR Shifts : ³¹P NMR resonance at δ 10–12 ppm , indicating phosphorus coordination.

This coordination enhances solubility in aqueous media while reducing precipitation in hard water .

Thermal and pH-Dependent Stability

Stability studies reveal:

| Parameter | Observation |

|---|---|

| Thermal (80°C) | Stable for 24 hours; no decomposition |

| pH 4–5 | Optimal stability (≤5% degradation) |

| pH <2 or >9 | Rapid hydrolysis of epoxide |

Degradation products include phosphonic acid derivatives and diols .

Reactivity with Nucleophiles

The epoxide ring undergoes nucleophilic attack:

-

Biological Systems : Thiol groups (e.g., cysteine in MurA) open the ring, forming covalent adducts .

-

Chemical Reagents : Amines or water yield diol or amino alcohol derivatives, depending on conditions .

Comparative Reactivity of Fosfomycin Derivatives

Data from static scale inhibition test

Scientific Research Applications

Clinical Applications

Fosfomycin calcium is predominantly indicated for treating uncomplicated urinary tract infections caused by Escherichia coli and other pathogens. Clinical studies have demonstrated its effectiveness in eradicating bacteria responsible for UTIs.

Case Study: Efficacy in Acute Cystitis

A clinical trial involving female patients with acute uncomplicated cystitis showed that administering fosfomycin calcium at a dosage of 1 g three times daily for two days resulted in a microbiological eradication rate of 94.9% and a clinical efficacy rate of 85.7% at follow-up visits . The study highlighted that the drug is well-tolerated, with minimal adverse effects reported.

Table 1: Summary of Clinical Outcomes

| Parameter | Outcome (%) |

|---|---|

| Microbiological eradication | 94.9 |

| Clinical efficacy | 85.7 |

| Adverse reactions (mild) | 4.2 |

Pharmacokinetics

The pharmacokinetic profile of fosfomycin calcium has been extensively studied, particularly in healthy women. A population pharmacokinetic model revealed that the drug is best described by a two-compartment model, with creatinine clearance and body weight identified as significant covariates affecting clearance and volume of distribution .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Volume of Distribution (V1/F) | 24.4 L |

| Clearance (CL/F) | 23.7 L/h |

| Half-life | Variable |

Extended Therapeutic Roles

Beyond its primary use for UTIs, fosfomycin calcium has shown promise in treating other infections due to its broad-spectrum activity against various pathogens.

Potential Indications:

- Bone and Joint Infections: Fosfomycin has been found to diffuse well into bone tissue, achieving high concentrations necessary for combating pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) .

- Infective Endocarditis: Initial studies suggest that fosfomycin may be beneficial in managing infective endocarditis due to its pharmacokinetic properties and acceptable safety profile .

Pharmacodynamic Considerations

The pharmacodynamic relationship between drug exposure and bacterial response is crucial for optimizing treatment regimens. Studies have established pharmacokinetic/pharmacodynamic breakpoints for fosfomycin, indicating effective dosing strategies:

Table 3: PK/PD Breakpoints

| Dose Level | PK/PD Breakpoint (mg/L) |

|---|---|

| Single dose 500 mg | 8 |

| Single dose 1000 mg | 16 |

| Daily dose 3 g | 32 |

These breakpoints help predict treatment success rates against common pathogens like E. coli, providing a >95% probability of success when using appropriate doses .

Mechanism of Action

Calcium fosfomycin exerts its antibacterial effects by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This enzyme is crucial for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. By binding covalently to a cysteine residue in the active site of MurA, calcium fosfomycin prevents the formation of peptidoglycan, leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Similar Fosfomycin Compounds

Fosfomycin exists in multiple salt forms and hydration states, each differing in physicochemical properties, regulatory status, and clinical applications. Below is a detailed comparison:

Fosfomycin (Free Acid)

- Molecular Formula : C₃H₇O₄P

- CAS Number : 23155-02-4

- Key Features : The free acid form is less stable and rarely used directly in formulations due to poor solubility. It serves as the parent compound for salt derivatives.

- Regulatory Status: Listed under UNII 2N81MY12TE and WHO International Non-Proprietary Name (INN) fosfomycin .

Fosfomycin Disodium

- Molecular Formula : C₃H₅O₄P·2Na

- CAS Number : 78964-85-9

- Key Features: The disodium salt enhances aqueous solubility, making it suitable for intravenous administration. However, it may cause electrolyte imbalances in sodium-sensitive patients.

- Regulatory Status: UNII 97MMO19FNO; scheduled under HS code 29419000 for international trade .

Fosfomycin Calcium Monohydrate

- Molecular Formula : C₃H₅O₄P·Ca·H₂O

- CAS Number: 26016-98-8 (same as anhydrous form, with hydration noted in formulation)

- Key Features: The monohydrate form improves stability during storage. Analytical methods for purity assessment include UV-Vis spectroscopy and EDTA titration for calcium content verification .

- Regulatory Status : UNII T330QG2NYS ; EU XEVMPD index SUB07797MIG .

Structural and Functional Differences

| Property | Fosfomycin Calcium | Fosfomycin Disodium | Fosfomycin Free Acid |

|---|---|---|---|

| Solubility (Water) | Moderate | High | Low |

| Bioavailability | 34–58% (oral) | >90% (IV) | Negligible |

| pH Stability | Stable at pH 6–8 | Stable at pH 7–9 | Degrades rapidly |

| Primary Use | Oral tablets | Injectable solutions | Intermediate |

Research Findings and Market Trends

- Efficacy : Fosfomycin calcium demonstrates superior urinary excretion rates (60–70% unchanged in urine) compared to disodium salts (50–60%), enhancing its UTI-targeted action .

- Analytical Rigor : The Japanese Ministry of Health mandates strict testing for calcium (via EDTA titration) and phosphorus (spectrophotometry) to ensure purity ≥98% .

- Market Growth : The global fosfomycin calcium API market is projected to grow at 4.2% CAGR (2023–2030), driven by demand for stable, low-resistance antibiotics .

Biological Activity

Calcium fosfomycin(1-) hydrogen 3-methyloxiran-2-ylphosphonate is a derivative of fosfomycin, a broad-spectrum antibiotic known for its unique mechanism of action. This article explores the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, and clinical applications.

Fosfomycin acts by inhibiting the enzyme enolpyruvyl transferase, which is crucial in the biosynthesis of peptidoglycan, a vital component of bacterial cell walls. This inhibition disrupts bacterial cell wall synthesis, leading to cell lysis and death. The compound's ability to interfere with the early stages of murein synthesis is particularly effective against both Gram-positive and Gram-negative bacteria, providing a broader spectrum of activity compared to traditional antibiotics such as penicillins and cephalosporins .

Pharmacokinetics

The pharmacokinetic profile of calcium fosfomycin has been extensively studied. Key parameters include:

- Absorption : Following oral administration, fosfomycin is rapidly absorbed, with peak plasma concentrations typically reached within 2 hours. Bioavailability varies between 30% to 37% depending on food intake .

- Distribution : The volume of distribution (Vd) is approximately 273 mL/kg after intravenous administration, indicating extensive tissue distribution .

- Elimination : Fosfomycin is primarily eliminated via renal mechanisms, with approximately 18% excreted unchanged in urine. Its elimination half-life ranges from 1.5 to 2 hours .

Table 1: Pharmacokinetic Parameters of Calcium Fosfomycin

| Parameter | IV Administration | PO Administration (30 mg/kg) |

|---|---|---|

| Volume of Distribution | 273 ± 40.7 mL/kg | N/A |

| Half-Life (T½β) | 1.54 ± 0.4 h | 1.80 ± 0.89 h |

| Cmax (µg/mL) | N/A | 3.60 ± 0.96 |

| Bioavailability (%) | N/A | 20.0 ± 1.85 |

Biological Activity

Fosfomycin exhibits significant antibacterial activity against various pathogens, including:

- Gram-negative bacteria : Effective against E. coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

- Gram-positive bacteria : Active against Staphylococcus aureus (including MRSA) and Enterococcus faecalis.

The minimum inhibitory concentration (MIC) values for these organisms typically range from 0.25 to 64 mg/L depending on the strain and growth conditions .

Case Studies

-

Urinary Tract Infections (UTIs) :

A study demonstrated that fosfomycin administered at doses of 1000 mg every eight hours maintained effective urinary concentrations against E. coli for over 24 hours, achieving Cmax values significantly above the MIC . -

Biofilm Disruption :

Research indicated that fosfomycin effectively disrupted biofilms formed by Pseudomonas aeruginosa in urinary tract infection models, enhancing its potential use in treating chronic infections associated with biofilm formation .

Immunomodulatory Effects

In addition to its antibacterial properties, fosfomycin has been shown to modulate immune responses:

- It suppresses pro-inflammatory cytokines such as TNF-α and IL-1β while promoting anti-inflammatory cytokine IL-10 production .

- Fosfomycin enhances neutrophil phagocytic activity against pathogens, suggesting a dual role in both antimicrobial action and immune modulation .

Resistance Mechanisms

Despite its effectiveness, resistance to fosfomycin can occur primarily through chromosomal mutations affecting uptake mechanisms or enzymatic modification by resistance enzymes such as FosA and FosB . However, these resistance mechanisms are relatively rare compared to other antibiotics.

Q & A

Q. What are the standard methods for synthesizing and structurally characterizing calcium fosfomycin?

Calcium fosfomycin is synthesized via neutralization of fosfomycin acid with calcium hydroxide under controlled pH (7.0–7.5) to precipitate the calcium salt. Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) to confirm the oxirane ring and phosphonate group integrity. Infrared (IR) spectroscopy validates functional groups (e.g., P=O stretching at 1250 cm⁻¹). X-ray diffraction (XRD) can resolve crystal structure, while elemental analysis quantifies calcium content (e.g., EDTA titration) .

Q. Which analytical techniques are recommended for quantifying calcium and phosphorus content in calcium fosfomycin?

- Calcium : Titration with 0.05 M EDTA using murexide as an indicator (endpoint: blue to grey/purple) .

- Phosphorus : UV-Vis spectrophotometry after digestion with perchloric acid and reaction with ammonium molybdate (absorption at 740 nm) . High-performance liquid chromatography (HPLC) with ion-pair reagents (e.g., tetrabutylammonium phosphate) separates fosfomycin from degradation products .

Q. How is the purity of calcium fosfomycin assessed in compliance with pharmacopeial standards?

Purity testing includes:

- Heavy metals : Limit test via sulfide precipitation (e.g., ≤20 ppm lead).

- Water content : Karl Fischer titration (≤1.0% w/w).

- Microbial limits : Agar plate counting (e.g., absence of Proteus spp.) .

Advanced Research Questions

Q. What molecular mechanisms underlie calcium fosfomycin’s bactericidal activity?

Calcium fosfomycin inhibits phosphoenolpyruvate synthetase (MurA), blocking peptidoglycan precursor (UDP-N-acetylmuramic acid) synthesis. Its oxirane ring covalently binds MurA’s active-site cysteine residue (Cys115 in E. coli), irreversibly inactivating the enzyme. Resistance arises via mutations in murA or overexpression of fosfomycin-modifying enzymes (e.g., FosB in Bacillus subtilis), which cleave the oxirane ring .

Q. How can researchers address discrepancies in antimicrobial susceptibility testing (AST) data for calcium fosfomycin?

Discrepancies in AST may stem from:

- pH sensitivity : Fosfomycin activity decreases in acidic media (pH <6.5). Use glucose-6-phosphate-supplemented Mueller-Hinton agar to enhance uptake .

- Cation interference : Divalent cations (e.g., Mg²⁺) chelate fosfomycin, reducing efficacy. Include cation-adjusted media in AST protocols .

- Resistance gene variability : Screen for fos genes (e.g., fosA, fosB) via PCR or whole-genome sequencing to correlate phenotypic resistance with genetic markers .

Q. What formulation challenges exist for calcium fosfomycin, and how are they methodologically addressed?

Challenges include:

- Hygroscopicity : Moisture uptake destabilizes the crystalline structure. Use dynamic vapor sorption (DVS) studies to optimize storage conditions (e.g., desiccants, sealed packaging) .

- Solubility : Poor aqueous solubility limits bioavailability. Co-crystallization with hydrophilic carriers (e.g., cyclodextrins) or micronization improves dissolution rates .

- Degradation : Oxirane ring hydrolysis under acidic conditions. Stability studies (e.g., forced degradation at 40°C/75% RH) guide excipient selection (e.g., buffers) .

Methodological Design Considerations

Q. How should researchers design experiments to investigate calcium fosfomycin’s synergy with other antibiotics?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI):

Q. What in vitro models are optimal for studying calcium fosfomycin’s penetration into biofilms?

- Static models : Calgary biofilm device for minimum biofilm inhibitory concentration (MBIC) determination.

- Flow-cell systems : Simulate physiological shear stress to assess biofilm eradication kinetics. Fluorescently labeled fosfomycin derivatives (e.g., FITC conjugation) enable confocal microscopy visualization of biofilm penetration .

Data Interpretation and Contradictions

Q. How can conflicting results in calcium fosfomycin’s efficacy across bacterial species be resolved?

Species-specific differences in:

- Uptake : Glycerol-3-phosphate transporters (GlpT) mediate fosfomycin entry; absence in Gram-positive bacteria reduces activity.

- Metabolic activation : Glucose-6-phosphate enhances uptake in Staphylococcus aureus but not Pseudomonas aeruginosa. Cross-reference genomic data (e.g., transporter presence/absence) with MIC values to contextualize efficacy .

Q. What statistical approaches are recommended for analyzing calcium fosfomycin’s pharmacokinetic/pharmacodynamic (PK/PD) data?

Use non-compartmental analysis (NCA) for AUC/MIC calculations and Monte Carlo simulations to predict target attainment rates. Bootstrap resampling (10,000 iterations) accounts for inter-patient variability. PK/PD breakpoints are derived using logistic regression (e.g., %T > MIC vs. clinical cure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.